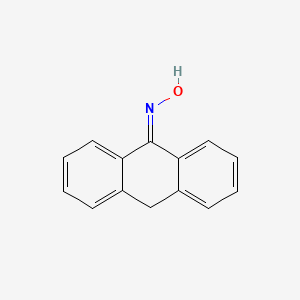
9(10H)-Anthracenone, oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9(10H)-Anthracenone, oxime is an organic compound belonging to the oxime family, which are derivatives of hydroxylamine and carbonyl compounds This compound is particularly interesting due to its structural properties and potential applications in various fields of chemistry and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 9(10H)-Anthracenone, oxime typically involves the reaction of 9-anthraldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like methanol or ethanol at room temperature. The product is then purified through recrystallization .
Industrial Production Methods: On an industrial scale, the synthesis of this compound can be achieved through a similar process but with optimized conditions to increase yield and purity. This may involve the use of continuous flow reactors and automated purification systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions: 9(10H)-Anthracenone, oxime undergoes several types of chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides, which are useful intermediates in organic synthesis.
Reduction: Catalytic reduction of the oxime can yield the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in ethyl acetate is commonly used for the oxidation of oximes.
Reduction: Lithium aluminium hydride (LiAlH4) is used for the reduction of oximes to amines.
Substitution: Various nucleophiles such as alkyl halides can be used in substitution reactions under basic conditions.
Major Products Formed:
Nitrile oxides: Formed through oxidation reactions.
Amines: Formed through reduction reactions.
Substituted oximes: Formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
9(10H)-Anthracenone, oxime has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 9(10H)-Anthracenone, oxime involves its ability to form stable complexes with various substrates. The oxime group can act as a nucleophile, participating in various chemical reactions. In biological systems, oximes can reactivate acetylcholinesterase by displacing the phosphoryl moiety from the enzyme, which is a common mechanism for oxime-based antidotes .
Vergleich Mit ähnlichen Verbindungen
9-Anthraldehyde oxime: Similar in structure but differs in the position of the oxime group.
Isoxazoles: Heterocyclic compounds derived from oximes.
Ketoximes and Aldoximes: General classes of oximes derived from ketones and aldehydes, respectively.
Uniqueness: 9(10H)-Anthracenone, oxime is unique due to its specific structural configuration, which allows it to participate in a wide range of chemical reactions. Its stability and versatility make it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
92560-84-4 |
|---|---|
Molekularformel |
C14H11NO |
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
N-(10H-anthracen-9-ylidene)hydroxylamine |
InChI |
InChI=1S/C14H11NO/c16-15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-8,16H,9H2 |
InChI-Schlüssel |
DHSLOIFKVQGCQU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2C(=NO)C3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


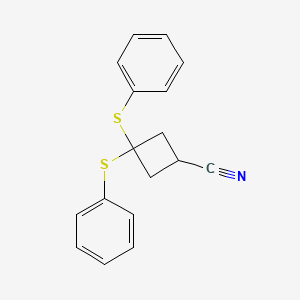

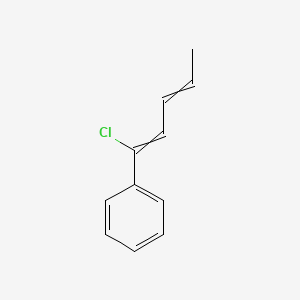
methanone](/img/structure/B14356844.png)
![N,N-Dimethyl-2-{[(triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B14356850.png)
![N'-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylurea](/img/structure/B14356853.png)

![2-(Bicyclo[2.2.1]heptan-2-yl)aniline](/img/structure/B14356860.png)
![2-[(Z)-octadec-1-enyl]butanedioic acid](/img/structure/B14356872.png)
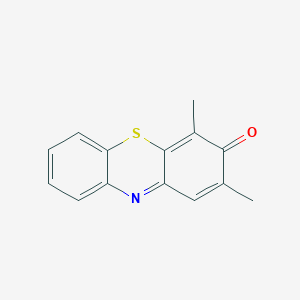
![3-Cyclopropylpyrimido[1,2-B]indazole](/img/structure/B14356880.png)
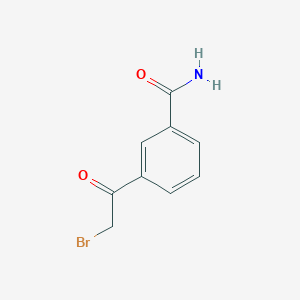
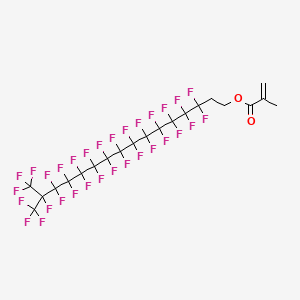
![5-Amino-1,4-bis[(thiophen-2-yl)sulfanyl]anthracene-9,10-dione](/img/structure/B14356893.png)
